molecular formula C10H6ClNO2 B1592198 2-Chloroquinoline-8-carboxylic acid CAS No. 1092287-54-1

2-Chloroquinoline-8-carboxylic acid

Cat. No. B1592198
M. Wt: 207.61 g/mol
InChI Key: MDJCCDPEWOWYIJ-UHFFFAOYSA-N
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Description

“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinoline-8-carboxylic acid are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .

Scientific Research Applications

  • Chemistry of 2-chloroquinoline-3-carbaldehyde

    • Field : Organic Chemistry
    • Application : This compound and its analogs have been used in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems .
    • Methods : The methods involve synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Results : The synthetic applications of the target compounds were illustrated .
  • Antibacterial and Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives have been synthesized and tested for antibacterial and antioxidant activity .
    • Methods : The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .
    • Results : Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa . All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .
  • Synthesis of Selenoloquinoline Analogues

    • Field : Organic Chemistry
    • Application : Certain selenoloquinoline analogues were synthesized using 2-chloroquinoline-3-carbaldehyde .
    • Methods : The synthesis involved the reaction of 2-seleno-3-formyl-quinolines with 2-chloroacetamide and phenacyl bromide under microwave irradiation in a solvent-free environment .
    • Results : The synthesis resulted in the formation of selenoloquinoline analogues .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .
    • Methods : The bromo derivative was synthesized and tested for its antibacterial activity .
    • Results : The bromo derivative exhibited the highest antibacterial activity against the tested bacterial strains .
  • Synthesis of Bioactive Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of bioactive heterocyclic compounds .
    • Methods : The synthesis involved the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol followed by reaction with hydrazine hydrate .
    • Results : The synthesis resulted in the formation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
    • Methods : The bromo derivative was synthesized and tested for its antifungal activity .
    • Results : The bromo derivative exhibited the highest antifungal activity against the tested fungal strains .

Safety And Hazards

The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Future Directions

Quinoline derivatives, including 2-chloroquinoline, have been the subject of recent research due to their broad spectrum of bioactivity . This suggests potential future directions for the study and application of 2-Chloroquinoline-8-carboxylic acid and related compounds.

properties

IUPAC Name

2-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCCDPEWOWYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597510
Record name 2-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-8-carboxylic acid

CAS RN

1092287-54-1
Record name 2-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

nBuLi (2.2M in hexanes; 7.50 ml, 16.49 mmol) was added dropwise over 2 min to a solution of 8-bromo-2-chloroquinoline (4.00 g, 16.49 mmol, Biofine International, Inc., Vancouver, BC) in THF (82 ml) at −78° C. The resulting mixture was stirred at −78° C. for 20 min before CO2 was bubbled into the solution for 5 min at −78° C. The mixture was quenched with 2 N HCl (10 ml). The resulting mixture was partitioned between 100 ml of Et2O and 1 N NaOH. The organic layer was separated, and the aq. layer was acidified to ˜pH 2 with 5 N HCl and extracted 3 times with 150 ml Et2O. The combined organic extracts were dried over Na2SO4 and concentrated to provide 2-chloroquinoline-8-carboxylic acid (181a, >99% yield) as a light brown solid. MS (ESI, pos. ion) m/z: 208.2 (M+1).
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7.5 mL
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4 g
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82 mL
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Synthesis routes and methods II

Procedure details

To a solution of 8-bromo-2-chloroquinoline (14.3 g, 60 mmol) in toluene (90 mL) at −75° C. was added butyllithium in hexanes (2 mol/L, 30 mL) and the reaction mixture was kept for 20 min at −75° C. The reaction mixture was poured onto an excess of freshly crushed dry ice. Water was added (200 mL), and the aqueous layer was washed with ethyl acetate (3×100 mL), acidified to pH 1 with HCl (aq), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were dried, and concentrated to afford 2-chloroquinoline-8-carboxylic acid as a white solid. Yield 6.56 g (53.6%).
Quantity
14.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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90 mL
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hexanes
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Shaffer - 2010 - mro.massey.ac.nz
This thesis sought to identify ligands which could be used in sensing or sequestering applications for the toxic element beryllium. The overall aim was to search for ligands with tight …
Number of citations: 2 mro.massey.ac.nz

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